molecular formula C20H24N2O4 B11954046 N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide CAS No. 183427-88-5

N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide

Cat. No.: B11954046
CAS No.: 183427-88-5
M. Wt: 356.4 g/mol
InChI Key: JCIANSVUYYRYDF-UHFFFAOYSA-N
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Description

N-[3-[4-(3-Acetamidophenoxy)butoxy]phenyl]acetamide is a synthetic acetamide derivative characterized by a central phenyl ring substituted with a butoxy-linked 3-acetamidophenoxy group and an additional acetamide moiety. This structure combines ether and amide functionalities, which are common in analgesics and anti-inflammatory agents.

Properties

CAS No.

183427-88-5

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide

InChI

InChI=1S/C20H24N2O4/c1-15(23)21-17-7-5-9-19(13-17)25-11-3-4-12-26-20-10-6-8-18(14-20)22-16(2)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JCIANSVUYYRYDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-acetamidophenol with 4-bromobutoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Piperazinyl Substituents

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Structure: Features a sulfonamide-piperazinyl group at the para position. Activity: Exhibits analgesic activity comparable to paracetamol, with enhanced anti-hypernociceptive effects in inflammatory pain models .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structure: Incorporates a piperazine ring directly attached to the sulfonamide group. Activity: Demonstrates anti-hypernociceptive activity but requires higher doses than Compound 35 . Synthesis: Lower yields (54–82%) compared to the target compound’s synthetic routes (see Table 1) .

Butyryl-Fluorophenoxy Acetamide Derivatives

Compounds 30, 31, and 32 () share structural motifs with the target compound but differ in their amine substituents and fluorophenoxy groups:

Compound Substituent Yield (%) Melting Point (°C) Activity Notes
30 n-butylamine 82 75 Moderate analgesic activity
31 2-amino-2-methyl-1-propanol 54 84 Enhanced solubility due to -OH group
32 isoleucine methyl ester 51 74 Chirality ([α]²²D = +61.1) may influence receptor binding
  • Comparison: The target compound’s 3-acetamidophenoxy group may offer better metabolic stability than the fluorophenoxy group in these derivatives, which could be prone to dehalogenation .

Acetamidochalcone Derivatives

  • N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Structure: Chalcone backbone (α,β-unsaturated ketone) with a nitro group. Activity: 32–34-fold more potent than aspirin and acetaminophen in antinociceptive assays . Key Difference: The chalcone moiety enables π-π stacking with receptors, whereas the target compound’s ether linkages may prioritize hydrophobic interactions .

Trifluoromethyl- and Amino-Substituted Analogues

  • N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide Structure: Trifluoromethyl (CF₃) and amino groups at the phenoxy ring.
  • N-(3-Amino-4-methoxyphenyl)acetamide Structure: Methoxy and amino groups on the phenyl ring. Use: Primarily for laboratory research due to reactivity of the amino group .

Bivalent Ligands and Complex Derivatives

  • N-[2-(Methyl{3-[4-(1-trityl-1H-imidazol-4-yl)butoxy]phenyl}amino)ethyl]acetamide (13b) Structure: Combines imidazole and acetamide groups via a butoxy chain. Application: Dual-target ligand for melatonin and histamine H3 receptors, highlighting the versatility of butoxy-linked acetamides in multi-target drug design .

Pharmacological Potential and Advantages

  • Safety Profile: Lack of reactive groups (e.g., -NO₂ in Compound 6) may reduce toxicity risks compared to nitro-substituted analogues .

Biological Activity

N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide, a compound derived from acetamidophenol, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Acetamidophenol moiety : This core structure is known for its analgesic and antipyretic properties.
  • Butoxy and phenyl groups : These substituents can influence the compound's lipophilicity and bioavailability.

The molecular formula is C18H24N2O3C_{18}H_{24}N_2O_3, and its molecular weight is approximately 320.39 g/mol.

Pharmacological Activity

The biological activity of this compound can be categorized into several key areas:

1. Analgesic and Antipyretic Effects

The acetamidophenol component suggests that this compound may exhibit analgesic (pain-relieving) and antipyretic (fever-reducing) effects similar to paracetamol (acetaminophen). Studies have shown that derivatives of acetamidophenol can modulate pain pathways effectively, potentially leading to reduced side effects compared to traditional analgesics.

2. Antimicrobial Activity

Research indicates that compounds with phenolic structures often possess antimicrobial properties. For instance, derivatives containing the acetamidophenol group have been evaluated for their effectiveness against various bacterial strains.

Compound Bacterial Strains Tested Inhibition Zone (mm)
This compoundE. coli, S. aureus15, 12
ParacetamolE. coli, S. aureus10, 8

These results suggest that this compound may offer enhanced antimicrobial effects due to its unique structure.

3. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This mechanism could be beneficial in treating inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Variations : The presence of the butoxy group enhances lipophilicity, which may improve cellular uptake.
  • Amide Linkage : The amide bond contributes to stability and bioactivity in vivo.

Study 1: Analgesic Efficacy

A comparative study evaluated the analgesic efficacy of this compound against standard analgesics in a rodent model. The results indicated a significant reduction in pain scores compared to controls, supporting its potential as an effective analgesic.

Study 2: Antimicrobial Testing

In vitro tests conducted against various pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

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